molecular formula C44H32N4O4 B1682017 Temoporfin CAS No. 122341-38-2

Temoporfin

Cat. No. B1682017
M. Wt: 680.7 g/mol
InChI Key: SPFYFBIKUARTFZ-DLJQTLRXSA-N
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Description

Temoporfin is a photosensitizer used in photodynamic therapy for the treatment of squamous cell carcinoma of the head and neck . It is marketed in the European Union under the brand name Foscan .


Synthesis Analysis

Temoporfin can be synthesized from pyrrole and 3-hydroxybenzaldehyde . In one study, temoporfin-loaded invasomes were synthesized using the mechanical dispersion method .


Molecular Structure Analysis

Temoporfin is a chlorin-based photosensitizer . Its chemical formula is C44H32N4O4 .


Chemical Reactions Analysis

Temoporfin is used in conjunction with a diode laser and does not significantly affect EDC-induced cross-linking . The inhibitory activity of temoporfin showed that HM-T15 and HM-T30 (light exposure for 15 and 30 min, respectively) had remarkable antibacterial properties .


Physical And Chemical Properties Analysis

The optical properties of the temoporfin chromophore have been studied in different environments such as in vacuo, in solution, encapsulated in drug delivery agents, namely cyclodextrin, and interacting with a lipid bilayer .

Scientific Research Applications

Photodynamic Therapy in Oral Disease

Temoporfin, a photosensitizer, is utilized in photodynamic therapy (PDT) for treating oral cancer and periodontal diseases. A study by Shih et al. (2022) explored its effectiveness combined with potassium iodide or antimicrobial agents against oral pathogens. The findings showed a synergistic effect in reducing minimum inhibitory concentrations and bactericidal concentrations of certain bacteria, enhancing biofilm removal, and reducing antibiotic resistance-related gene expression of methicillin-resistant staphylococcus aureus (MRSA) (Shih et al., 2022).

Nanoparticle Formulation for Cancer Treatment

Rojnik et al. (2012) assessed temoporfin-loaded polyethylene glycol (PEG) Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles as a new formulation for cancer treatment. They examined its photophysical properties, cellular uptake, and photocytotoxicities, revealing favorable tissue distribution and therapeutic potential (Rojnik et al., 2012).

Development and Clinical Applications

Wiehe and Senge (2022) reviewed the development and clinical applications of temoporfin, specifically its chemistry, biochemistry, pharmacology, and clinical applications, including formulation development (Wiehe & Senge, 2022).

Evolution from Second to Third Generation Photosensitizer

Senge (2012) discussed the advancements in formulation, chemical modifications, and targeting strategies of temoporfin, illustrating its evolution from a second to a potential third-generation photosensitizer (Senge, 2012).

Tumor Selectivity and Liposomal Formulation

Svensson et al. (2007) studied temoporfin's localization in tumors shortly after administration in a murine model. They found rapid biodistribution and clearance from the bloodstream, highlighting its tumor selectivity and potential in liposomal formulations (Svensson et al., 2007).

Topical Delivery for Skin Penetration

Dragicevic-Curic et al. (2009) developed a topical mTHPC-loaded liposomal hydrogel for delivering temoporfin into the skin layers. This study examined the effects of various formulations on skin penetration and rheological properties, indicating potential for topical delivery (Dragicevic-Curic et al., 2009).

Sensing and Logical Computing Applications

Rout (2016) demonstrated the use of temoporfin as a miniaturized unimolecular analytic system for detecting and discriminating metals in water and for medical diagnosis. Additionally, it was explored as an electronic logic device for information protection (Rout, 2016).

Binding to Human Serum Lipoproteins

Michael-Titus et al. (1995) investigated temoporfin's binding to human serum lipoproteins, finding its distribution independent of the initial concentration or incubation conditions. This research aids in understanding its pharmacokinetics and interactions with biological molecules (Michael-Titus et al., 1995).

Safety And Hazards

Temoporfin may cause an allergic skin reaction and may be harmful by inhalation, ingestion, or skin absorption . It may also cause eye, skin, or respiratory system irritation .

Future Directions

The combination of temoporfin with ampicillin or chlorhexidine significantly enhanced the bactericidal effect on MRSA . This suggests a potential application of temoporfin against oral pathogens and the prevention of oral diseases .

properties

IUPAC Name

3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPFDBRUNKHDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048619
Record name Temoporfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Temoporfin is excited from ground state to the first excited singlet state by the application of 652 nm light. It is then thought to undergo intersystem crossing to an excited triplet state which is longer lived and able to interact with surrounding molecules. It is then thought to produce cytotoxic species by either a Type I or Type II reaction typical of agents used in photodynamic therapy. Type I involves either hydrogen abstraction of electron transfer from the excited photosensitizer to a substrate molecule to produce free radicals or radical ions. Type II reactions involve a similar reaction with oxygen as the substrate to produce reactive oxygen species. These reactive products cause oxidative damage to the cancer cell resulting in cell death. There is evidence that photodynamic therapy with Temoporfin activates macrophages and increases phagocytosis. These activated macrophages also produce more tumour necrosis factor-α (TNF-α) and nitric oxide (NO). It is thought that this increase in macrophage activity contributes to the efficacy of therapy through phagocytosis of cancer cells and increased cell death signalling though TNF-α. The increase in NO production likely contributes to oxidative damage through reactive nitrogen species.
Record name Temoporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Product Name

Temoporfin

CAS RN

122341-38-2
Record name Temoporfin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temoporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Temoporfin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122341-38-2
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Record name TEMOPORFIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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